molecular formula C6H9NO2 B047787 [5-(aminomethyl)furan-3-yl]methanol CAS No. 114582-77-3

[5-(aminomethyl)furan-3-yl]methanol

Cat. No.: B047787
CAS No.: 114582-77-3
M. Wt: 127.14 g/mol
InChI Key: CVWNXZIWTGVJNP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(hydroxymethyl)furan is an organic compound that features a furan ring substituted with an aminomethyl group at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be achieved through several methods. One common approach involves the reductive amination of 5-hydroxymethylfurfural (HMF) with an appropriate amine source. This reaction typically requires a reducing agent and a catalyst to facilitate the formation of the aminomethyl group .

Industrial Production Methods

In an industrial setting, the production of 2-(Aminomethyl)-4-(hydroxymethyl)furan can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(hydroxymethyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-4-(hydroxymethyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(hydroxymethyl)furan involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)-4-(hydroxymethyl)furan is unique due to the presence of both an aminomethyl and a hydroxymethyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

114582-77-3

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

[5-(aminomethyl)furan-3-yl]methanol

InChI

InChI=1S/C6H9NO2/c7-2-6-1-5(3-8)4-9-6/h1,4,8H,2-3,7H2

InChI Key

CVWNXZIWTGVJNP-UHFFFAOYSA-N

SMILES

C1=C(OC=C1CO)CN

Canonical SMILES

C1=C(OC=C1CO)CN

Synonyms

2-(aminomethyl)-4-(hydroxymethyl)furan
AMHMF

Origin of Product

United States

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